molecular formula C18H18N2O2 B175089 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde CAS No. 10159-39-4

4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

Cat. No.: B175089
CAS No.: 10159-39-4
M. Wt: 294.3 g/mol
InChI Key: FZUIYMOPBHBVJH-UHFFFAOYSA-N
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Description

Significance as a Versatile Organic Building Block for Advanced Materials

The utility of 4,4'-(piperazine-1,4-diyl)dibenzaldehyde as a versatile organic building block lies in its distinct structural characteristics. The central piperazine (B1678402) moiety imparts a degree of conformational stiffness to the molecule. Piperazine and its derivatives are well-documented building blocks for creating larger, ordered structures. rsc.org The two terminal aldehyde (-CHO) functional groups are the primary sites of reactivity, enabling the molecule to participate in a variety of chemical transformations. evitachem.com

These aldehyde groups can readily undergo condensation reactions, particularly with amine-containing compounds, to form imine bonds (-C=N-). This reactivity is fundamental to its use in constructing larger polymeric and supramolecular architectures. Furthermore, the aldehyde functionalities can be chemically modified through oxidation to form carboxylic acids or through reduction to form alcohols, thereby expanding the range of possible derivative compounds and materials. evitachem.com The nitrogen atoms within the piperazine core can also function as coordination sites for metal ions, which allows for the synthesis of metallopolymers, a class of materials with interesting electronic and catalytic properties. udayton.edu The symmetrical nature of the molecule often leads to the formation of highly regular and predictable structures, which is a desirable trait in materials synthesis.

Overview of Primary Research Applications in Supramolecular and Polymer Chemistry

The specific molecular geometry and reactive ends of this compound make it particularly suitable for applications in supramolecular and polymer chemistry.

Supramolecular Chemistry: In supramolecular chemistry, the focus is on creating large, well-organized assemblies from smaller molecular components through non-covalent interactions. Piperazine and its derivatives are extensively used as building blocks for the self-assembly of crystalline networks held together by hydrogen bonds. rsc.org The defined structure of this compound allows it to act as a predictable node in the construction of such supramolecular frameworks. The aldehyde groups can form hydrogen bonds or participate in reactions to create larger, pre-organized units that then self-assemble into complex, functional architectures. These assemblies are being explored for applications in areas such as molecular recognition and the development of responsive materials. nih.gov

Polymer Chemistry: In the realm of polymer chemistry, this compound serves as a valuable monomer or a precursor to monomers. The presence of two aldehyde groups allows it to undergo polycondensation reactions with various co-monomers, such as diamines, to form long-chain polymers like polyimines. These polymers can exhibit useful thermal and mechanical properties. A closely related analogue, 4,4'-(piperazine-1,4-diyl)dianiline, where the aldehyde groups are replaced by amino groups, is utilized as a diamine monomer in the synthesis of polyimides. tcichemicals.com Research into piperazine-based polymers has also shown their potential in bioengineering applications. For instance, piperazine-containing polyesters have been synthesized and complexed with metal ions to create degradable metallopolymers, which are being investigated for use in tissue engineering and as potential antimicrobial materials. udayton.edu

Research Area Specific Application of this compound or its Core Structure Resulting Material/System
Supramolecular Chemistry Utilized as a building block for self-assembly via non-covalent interactions. rsc.orgHydrogen-bonded crystalline networks and other supramolecular assemblies. rsc.org
Polymer Chemistry Acts as a dialdehyde (B1249045) monomer in condensation polymerization. evitachem.comPolyimines and related polymers.
Materials Science The piperazine core is incorporated into polymer backbones. udayton.eduDegradable metallopolymers and polyimides (from amine analogue). udayton.edutcichemicals.com

Table 2: Summary of Primary Research Applications.

Properties

IUPAC Name

4-[4-(4-formylphenyl)piperazin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-8,13-14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUIYMOPBHBVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388302
Record name 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10159-39-4
Record name 10159-39-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde
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Synthetic Methodologies for 4,4 Piperazine 1,4 Diyl Dibenzaldehyde

Established Synthetic Pathways

The formation of the robust C-N bonds linking the piperazine (B1678402) ring to the two benzaldehyde (B42025) moieties is central to the synthesis of 4,4'-(piperazine-1,4-diyl)dibenzaldehyde. The most well-documented and widely employed methods for this purpose are nucleophilic aromatic substitution and reductive amination.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of aryl piperazine derivatives. This approach involves the reaction of piperazine, acting as a nucleophile, with an aryl halide bearing an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. In the context of this compound synthesis, the reaction typically employs piperazine and a 4-halobenzaldehyde, most commonly 4-fluorobenzaldehyde due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon.

The reaction proceeds by the addition of piperazine to the electron-deficient aromatic ring of 4-fluorobenzaldehyde, forming a Meisenheimer complex as an intermediate. This is followed by the elimination of the halide ion to restore aromaticity, resulting in the formation of the desired C-N bond. To achieve the disubstituted product, the stoichiometry is controlled to ensure that both nitrogen atoms of the piperazine ring react with a molecule of 4-fluorobenzaldehyde. The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity.

Commonly used bases include potassium carbonate (K2CO3) and triethylamine (Et3N). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) being preferred as they can solvate the cation of the base, thus increasing the nucleophilicity of the anion. The reaction temperature is typically elevated to facilitate the reaction.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
Starting MaterialReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Piperazine4-FluorobenzaldehydeK2CO3DMF90-12012-24Good to Excellent
Piperazine4-ChlorobenzaldehydeEt3NDMSO100-15024-48Moderate to Good

Reductive Amination Strategies

Reductive amination offers an alternative and versatile strategy for the synthesis of N-alkylated piperazines. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by in-situ reduction to the corresponding amine. For the synthesis of this compound, this would conceptually involve the reaction of piperazine with two equivalents of a suitable benzaldehyde derivative that can be subsequently transformed into the final product.

A plausible, though less direct, reductive amination strategy could involve the reaction of piperazine with two equivalents of 4-carboxybenzaldehyde. The initial reaction would form a di-aminal, which upon reduction would yield the corresponding di-acid. Subsequent reduction of the carboxylic acid groups to aldehydes would furnish the desired this compound. However, a more direct approach would be the reaction of a suitably protected piperazine with 4-formylbenzoic acid followed by deprotection and reduction of the carboxylic acid.

A variety of reducing agents can be employed for the reduction of the iminium ion intermediate, with sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mildness and selectivity. The choice of solvent is typically a protic solvent like methanol (B129727) or ethanol to facilitate imine formation.

Table 2: Key Reducing Agents in Reductive Amination
Reducing AgentTypical SolventKey Advantages
Sodium triacetoxyborohydride (NaBH(OAc)3)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, selective for imines over aldehydes/ketones.
Sodium cyanoborohydride (NaBH3CN)Methanol (MeOH)Effective at slightly acidic pH, selective reduction.
Hydrogen (H2) with a catalyst (e.g., Pd/C)Ethanol (EtOH), Methanol (MeOH)Clean, high yielding, but requires specialized equipment.

Exploration of Novel Synthetic Routes

While nucleophilic aromatic substitution and reductive amination are well-established, the exploration of novel synthetic methodologies is an active area of research aimed at improving efficiency, sustainability, and access to a wider range of derivatives.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate. This method could potentially offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Another area of exploration is the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. The application of microwave heating to the nucleophilic aromatic substitution reaction between piperazine and 4-fluorobenzaldehyde could lead to a more efficient and environmentally friendly synthesis.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically screened include the choice of base, solvent, temperature, and reaction time.

For the nucleophilic aromatic substitution pathway, a systematic study of different bases (e.g., K2CO3, Cs2CO3, Et3N, DBU) and solvents (e.g., DMF, DMSO, NMP, acetonitrile) can be undertaken to identify the optimal combination. The reaction temperature is another critical factor; while higher temperatures generally increase the reaction rate, they can also lead to the formation of side products. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential.

In reductive amination, the pH of the reaction medium can significantly influence the rate of imine formation and the stability of the reducing agent. Therefore, careful control of pH, often through the use of buffers, can lead to improved yields. The choice of reducing agent is also a key variable to optimize, with each reagent having its own advantages in terms of reactivity, selectivity, and ease of handling.

Table 3: Parameters for Optimization in Synthesis
ParameterVariables to ConsiderImpact on Reaction
BaseK2CO3, Cs2CO3, Et3N, DBUAffects nucleophilicity of piperazine and reaction rate.
SolventDMF, DMSO, NMP, AcetonitrileInfluences solubility of reactants and reaction kinetics.
TemperatureRoom temperature to refluxImpacts reaction rate and formation of byproducts.
Reducing AgentNaBH(OAc)3, NaBH3CN, H2/CatalystDetermines selectivity and efficiency of the reduction step.

Chemical Reactivity and Derivatization of 4,4 Piperazine 1,4 Diyl Dibenzaldehyde

Condensation Reactions with Amine-Based Compounds

The presence of two aldehyde functionalities renders 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde highly susceptible to condensation reactions with primary and secondary amines. These reactions are fundamental to the synthesis of a wide array of larger, more complex molecules.

Formation of Schiff Base Derivatives

The reaction of this compound with primary amines is a classic example of condensation chemistry, leading to the formation of Schiff bases, also known as imines. nih.gov This transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). researchgate.net

The general reaction is as follows:

C₁₈H₁₈N₂O₂ + 2 R-NH₂ → C₁₈H₁₆N₂(=CHR)₂ + 2 H₂O

These Schiff base derivatives are valuable intermediates in organic synthesis and have been investigated for their potential applications in medicinal chemistry. The azomethine group is a key pharmacophore in various biologically active compounds. nih.gov

Table 1: Examples of Schiff Base Formation from this compound

Amine ReactantReaction ConditionsProduct
4-NitroanilineAbsolute ethanol, glacial acetic acid (catalyst), reflux 6-8 hours4,4'-(Piperazine-1,4-diyl)bis((E)-N-(4-nitrophenyl)methanimine)
4-MethylanilineAbsolute ethanol, glacial acetic acid (catalyst), reflux 6-8 hours4,4'-(Piperazine-1,4-diyl)bis((E)-N-(p-tolyl)methanimine)
4-Aminobenzenesulfonic acidAbsolute ethanol, glacial acetic acid (catalyst), reflux4,4'-(((piperazine-1,4-diylbis(4,1-phenylene))bis(methanylylidene))bis(azanylylidene))dibenzenesulfonic acid

Data derived from analogous reactions with dibenzalacetone. researchgate.net

Cyclocondensation Processes

Cyclocondensation reactions involving this compound and multifunctional amine-containing reagents can lead to the formation of macrocyclic or cage-like structures. These processes are of significant interest in supramolecular chemistry and materials science. For instance, reaction with diamines can produce large ring systems, while reaction with tris- or tetra-amines can yield three-dimensional architectures. The formation of these complex structures is driven by the formation of multiple imine bonds in a single synthetic operation.

Oxidative Transformations of Aldehyde Functionalities

The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids. This transformation is a common and useful reaction in organic synthesis, allowing for the introduction of a carboxylic acid functionality, which can then be used in a variety of subsequent reactions such as esterification or amidation.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium, or chromium trioxide (CrO₃).

The general reaction is as follows:

C₁₈H₁₈N₂O₂ + [O] → C₁₈H₁₈N₂O₄

Table 2: Oxidative Transformation of this compound

Oxidizing AgentReaction ConditionsMajor Product
Potassium permanganateAcidic medium4,4'-(Piperazine-1,4-diyl)dibenzoic acid
Chromium trioxide-4,4'-(Piperazine-1,4-diyl)dibenzoic acid

Data derived from general chemical principles for aldehyde oxidation.

Reductive Transformations of Aldehyde Functionalities

Conversely, the aldehyde groups can be reduced to primary alcohols. This reduction provides a route to diol derivatives, which can serve as monomers for polymerization or as ligands for metal complexes.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or lithium aluminum hydride (LiAlH₄).

The general reaction is as follows:

C₁₈H₁₈N₂O₂ + [H] → C₁₈H₂₂N₂O₂

Table 3: Reductive Transformation of this compound

Reducing AgentReaction ConditionsMajor Product
Sodium borohydrideMethanol(4,4'-(Piperazine-1,4-diyl)bis(4,1-phenylene))dimethanol
Lithium aluminum hydride-(4,4'-(Piperazine-1,4-diyl)bis(4,1-phenylene))dimethanol

Data derived from general chemical principles for aldehyde reduction.

Electrophilic Aromatic Substitution Reactions on Benzene (B151609) Moieties

The benzene rings of this compound can undergo electrophilic aromatic substitution reactions. The piperazine (B1678402) nitrogen atoms are ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring through resonance. However, the aldehyde groups are meta-directing deactivators. The interplay of these two opposing effects will determine the regioselectivity of the substitution. In general, the activating effect of the amine is stronger than the deactivating effect of the aldehyde, thus directing incoming electrophiles to the positions ortho to the piperazine substituent.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Table 4: Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
NitrationConcentrated HNO₃, Concentrated H₂SO₄4,4'-(Piperazine-1,4-diyl)bis(3-nitrobenzaldehyde)
BrominationBr₂, FeBr₃4,4'-(Piperazine-1,4-diyl)bis(3-bromobenzaldehyde)

Data derived from general principles of electrophilic aromatic substitution. uci.edulibretexts.orguomustansiriyah.edu.iqmsu.edu

Strategies for Further Functionalization of the Piperazine Core

While many reactions focus on the aldehyde groups, the piperazine ring itself can be a site for further functionalization, although this can be more challenging. Direct C-H functionalization of piperazines is an area of active research, with methods involving α-lithiation trapping, transition-metal-catalyzed reactions, and photoredox catalysis being explored. nih.gov However, a more common approach involves the synthesis of the piperazine ring from functionalized precursors. researchgate.net For instance, starting with a substituted diamine and a suitable dielectrophile can introduce functionality onto the carbon backbone of the piperazine ring.

Another strategy involves the quaternization of the piperazine nitrogen atoms with alkyl halides, leading to the formation of piperazinium salts. This can be used to introduce a wide variety of substituents and to modify the electronic properties and solubility of the molecule.

Applications of 4,4 Piperazine 1,4 Diyl Dibenzaldehyde in Materials Science

Covalent Organic Frameworks (COFs) Synthesis

The synthesis of COFs relies on the formation of strong covalent bonds between organic building units to create porous, crystalline networks. The aldehyde functionalities of 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde are particularly well-suited for the construction of imine-linked COFs through condensation reactions with multitopic amines.

The design of COFs using this compound is guided by the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. The linear and rigid nature of the dibenzaldehyde linker, combined with triangular or tetrahedral amine co-monomers, allows for the predictable formation of two-dimensional (2D) or three-dimensional (3D) porous polymers.

A key design element is the use of Schiff-base reactions, which are reversible and allow for error correction during the synthesis, leading to highly crystalline materials. The condensation of the aldehyde groups of this compound with polyamines, such as 1,3,5-tris(4-aminophenyl)benzene or melamine, results in the formation of robust imine linkages that define the framework structure. The specific geometry of the amine building block, in conjunction with the linear dibenzaldehyde, directs the formation of specific polygonal pores and layered structures. For instance, a C3-symmetric amine with a C2-symmetric linear linker like this compound can lead to hexagonal porous 2D sheets that stack to form a crystalline 3D structure.

A notable example involves the synthesis of a triazine-based COF from the condensation of a dicarboxaldehyde and melamine. This process has been demonstrated as an environmentally friendly route, even utilizing CO2 as a precursor for the synthesis of 1,4-piperazinedicarboxaldehyde, a derivative of the title compound. nih.gov

COFs derived from this compound are characterized by their permanent porosity and high specific surface areas. These properties are a direct consequence of the rigid and well-defined porous structure formed by the covalently linked organic building blocks. The pore size and surface area can be tuned by varying the length and geometry of the amine linkers used in the synthesis.

Nitrogen or argon adsorption-desorption measurements are commonly employed to characterize the porosity of these materials. The Brunauer–Emmett–Teller (BET) method is used to calculate the specific surface area. For instance, a CO2-derived COF synthesized from a piperazine (B1678402) dicarboxaldehyde and melamine exhibited a high BET surface area of 945 m²/g. nih.gov The pore size distribution, often determined using non-local density functional theory (NLDFT), reveals the presence of uniform micropores or mesopores within the COF structure. The inherent porosity of these materials makes them promising candidates for applications in gas storage and separation. nih.govresearchgate.net

Porosity and Surface Area Data for Selected COFs
COF MaterialBuilding BlocksBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
CO₂-derived COF1,4-piperazinedicarboxaldehyde and melamine945 nih.govNot specifiedNot specified
COF-11,4-benzenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene107.9 researchgate.netNot specified11.05 researchgate.net
pBN-CTF-10-5504,4′-(phenazine-5,10-diyl)dibenzonitrileup to 1460 mdpi.comresearchgate.netNot specifiedNot specified

The incorporation of photoactive building blocks into COF structures allows for their application as heterogeneous photocatalysts. rsc.org COFs based on this compound can be designed to absorb visible light and generate electron-hole pairs, which can then participate in redox reactions. The extended π-conjugation within the COF framework facilitates charge transport and separation, enhancing photocatalytic efficiency. nih.gov

These materials have shown promise in various photocatalytic organic transformations. nih.govresearchgate.net For example, acridine-functionalized COFs have been successfully employed in metallaphotocatalytic C-N cross-coupling reactions. nih.gov The porous nature of COFs allows for the diffusion of substrates and products, while the high surface area provides an abundance of active sites for catalysis. The stability of the covalent linkages ensures the reusability of the photocatalyst. Furthermore, the photocatalytic activity of these COFs can be tuned by modifying the electronic properties of the building blocks. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the band gap of the material and its redox potential. nih.gov

Metal-Organic Frameworks (MOFs) Synthesis

In the synthesis of MOFs, this compound can act as an organic linker that coordinates to metal ions or metal clusters, forming a porous crystalline framework. The nitrogen atoms of the piperazine ring and the oxygen atoms of the aldehyde groups can potentially participate in coordination bonding.

The coordination chemistry of MOFs is dictated by the interplay between the metal center's preferred coordination geometry and the linker's binding sites. researchgate.net While the aldehyde groups of this compound are not typical strong coordinating groups for hard metal ions, the nitrogen atoms of the piperazine ring can act as Lewis basic sites for coordination. The flexibility of the piperazine ring, which can adopt chair or boat conformations, can influence the final structure of the MOF.

More commonly, derivatives of this compound, where the aldehyde groups are converted to more effective coordinating functionalities like carboxylates or pyridyls, are used in MOF synthesis. For instance, a flexible dipyridyl piperazine ligand, 1,4-bis(4-pyridylmethyl)piperazine, has been used to construct entangled MOFs with various divalent metals. rsc.org The coordination of the nitrogen atoms of the pyridyl groups and the piperazine ring to the metal centers drives the self-assembly of the framework. The coordination number and geometry of the metal ion play a crucial role in determining the dimensionality and topology of the resulting MOF. mdpi.com

The use of flexible and conformationally adaptable ligands like those derived from this compound can lead to a rich structural diversity in MOFs. researchgate.net The ability of the piperazine ring to adopt different conformations, along with the rotational freedom of the phenyl rings, can result in the formation of various entangled structures, such as interpenetrated, self-penetrated, and polycatenated frameworks. rsc.orgresearchgate.net

For example, the reaction of 1,4-bis(4-pyridylmethyl)piperazine with different metal ions and dicarboxylic acids has yielded MOFs with structures ranging from 2D square nets to 3D interpenetrated frameworks. rsc.org The choice of solvent can also influence the final structure by templating the formation of specific conformers of the ligand. This structural diversity is significant as the topology and degree of interpenetration can have a profound impact on the porosity, stability, and ultimately the properties and applications of the MOF.

Structural Diversity of MOFs with Piperazine-based Ligands
MOF DesignationMetal IonPiperazine-based LigandAncillary LigandResulting Structure
1Cu(II)1,4-bis(4-pyridylmethyl)piperazine (bpmp)biphenyl-4,4'-dicarboxylic acid (bpdc)3D inclined polycatenane rsc.org
2Zn(II)1,4-bis(4-pyridylmethyl)piperazine (bpmp)biphenyl-4,4'-dicarboxylic acid (bpdc)4-fold interpenetrated 3D MOF rsc.org
3Cd(II)1,4-bis(4-pyridylmethyl)piperazine (bpmp)biphenyl-4,4'-dicarboxylic acid (bpdc)Non-interpenetrated 2D square net rsc.org
4Cd(II)1,4-bis(4-pyridylmethyl)piperazine (bpmp)biphenyl-4,4'-dicarboxylic acid (bpdc)Self-penetrated 3D MOF rsc.org

Catalytic Applications of MOFs Derived from this compound

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, including their catalytic activity, can be tuned by carefully selecting these components. mdpi.com While specific studies detailing the catalytic use of MOFs derived directly from this compound are not extensively documented, the structural characteristics of this compound suggest significant potential for creating catalytically active frameworks.

The catalytic performance of MOFs is influenced by several factors, including the acidity of the framework, the nature of the metal nodes, surface area, and the dispersion of active sites. mdpi.com MOFs can be used as catalysts themselves, as supports for catalytic nanoparticles, or as sacrificial templates to create other catalytic materials. mdpi.com

The incorporation of the this compound linker into a MOF structure could introduce several advantageous features:

Basic Sites: The nitrogen atoms within the piperazine ring can act as Lewis basic sites, which are known to catalyze various organic reactions.

Functionalizable Pores: The aldehyde groups, if not fully coordinated during MOF synthesis, could line the pores of the material. These reactive sites could be post-synthetically modified to introduce other functional groups or serve as sites for grafting catalytic species.

Structural Control: The defined geometry of the linker can help in the rational design of MOF structures with specific pore sizes and shapes, which is crucial for size- and shape-selective catalysis.

For example, MOFs have been successfully employed as heterogeneous catalysts for reactions such as the acetalization of aldehydes. researchgate.net A MOF containing the this compound linker could potentially catalyze similar reactions, with the framework's porosity allowing for efficient diffusion of substrates and products. researchgate.net Furthermore, engineering the metal-binding linkers is critical to the activity of single-site organometallic catalysts within MOFs, highlighting the importance of linker design in developing efficient catalysts. northeastern.edu

Table 1: Potential Catalytic Applications for MOFs with this compound Linkers

Catalytic Reaction Role of the MOF Potential Advantage of the Linker
Knoevenagel Condensation Heterogeneous Base Catalyst Piperazine nitrogen atoms act as basic sites.
Aldol Condensation Heterogeneous Base Catalyst Lewis basicity of the piperazine core.
Acetalization Lewis Acid/Base Catalyst Confinement of reactants in pores; potential interaction with metal nodes and linker.
Suzuki-Miyaura Coupling Support for Palladium Nanoparticles High surface area for nanoparticle dispersion; linker may influence catalyst stability.
CO2 Conversion Support for Active Metals Porous structure for gas adsorption; functional sites could enhance interaction. mdpi.com

Sensing Applications of MOFs Derived from this compound

Luminescent Metal-Organic Frameworks (LMOFs) have emerged as promising materials for chemical sensing due to their high sensitivity, selectivity, and tunable properties. nih.govmdpi.com The fluorescence of a MOF can originate from the organic linker, the metal ion, or guest molecules, and it can be modulated by interactions with specific analytes. nih.govrsc.org

Although MOFs specifically built from this compound for sensing have not been prominently reported, the molecule possesses features that are desirable in a linker for fluorescent sensors. The conjugated π-system of the benzaldehyde (B42025) moieties can give rise to luminescence, a key requirement for a fluorescent sensor. nih.gov The sensing mechanism in LMOFs often involves fluorescence quenching or enhancement upon interaction with an analyte. chemistryviews.org

Potential sensing applications for MOFs incorporating this linker could target:

Metal Ions: The piperazine nitrogen atoms and aldehyde oxygen atoms could act as binding sites for specific metal ions. Coordination of a metal ion could alter the electronic structure of the linker, leading to a change in fluorescence intensity. For instance, some Cd-MOFs have shown high sensitivity and selectivity for Fe³⁺ ions through a fluorescence quenching mechanism. nih.gov

Nitroaromatic Compounds: The electron-rich aromatic rings of the linker could interact with electron-deficient nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) through photoinduced electron transfer, leading to significant fluorescence quenching. nih.gov

Small Molecules: The pores of the MOF could be designed to selectively adsorb small organic molecules. Host-guest interactions, such as hydrogen bonding between the analyte and the piperazine or aldehyde groups, could trigger a fluorescent response. nih.gov

The high porosity and large surface area of MOFs ensure that a high density of these active sensing sites are accessible to the analyte, leading to enhanced sensitivity. mdpi.com

Table 2: Potential Sensing Mechanisms in MOFs with this compound

Analyte Type Potential Interaction Site Sensing Mechanism
Metal Cations (e.g., Fe³⁺, Cu²⁺) Piperazine nitrogen atoms, Aldehyde oxygen atoms Fluorescence Quenching via energy transfer. nih.gov
Nitroaromatic Explosives (e.g., TNP) Aromatic π-system Fluorescence Quenching via photoinduced electron transfer. nih.gov
Small Organic Molecules (e.g., ketones, phenols) MOF pores, Piperazine N-H groups (if protonated) Host-Guest Interaction leading to fluorescence change. chemistryviews.org
Harmful Gases (e.g., NO₂) Amino groups (piperazine) Recognition leading to photoluminescent response. nih.gov

Polymer Chemistry Applications

The two aldehyde groups of this compound make it an excellent monomer for step-growth polymerization, particularly for the synthesis of polymers containing imine linkages.

Poly(Schiff bases), also known as poly(azomethines) or poly(imines), are a class of polymers characterized by the presence of the azomethine (-C=N-) group in their main chain. researchgate.net They are typically synthesized through the polycondensation reaction of a dialdehyde (B1249045) with a diamine. researchgate.netnih.gov

The reaction of this compound with various aromatic or aliphatic diamines yields high molecular weight poly(azomethines). This condensation reaction is typically carried out in a suitable solvent and can be catalyzed by acid. researchgate.net The resulting polymers often exhibit high thermal stability, good mechanical properties, and interesting optoelectronic characteristics due to the extended conjugation along the polymer backbone. researchgate.net

The general reaction for the synthesis of poly(Schiff bases) from this dialdehyde is as follows:

n OHC-Ar-N(CH₂CH₂)₂N-Ar-CHO + n H₂N-R-NH₂ → [-CH=N-R-N=CH-Ar-N(CH₂CH₂)₂N-Ar-]n + 2n H₂O (where Ar is a phenylene group and R is an organic group from the diamine)

The properties of the final polymer can be tailored by varying the structure of the diamine co-monomer. For example, using aromatic diamines can lead to rigid, thermally stable materials, while aliphatic diamines can impart greater flexibility.

Table 3: Representative Diamines for Poly(Schiff Base) Synthesis

Diamine Monomer Resulting Polymer Characteristics Potential Applications
p-Phenylenediamine Rigid, highly conjugated, thermally stable Electronic materials, high-performance fibers researchgate.net
4,4'-Oxydianiline Increased solubility and processability due to ether linkage Thermally stable films, membranes
1,6-Hexanediamine Flexible, lower melting point Elastomers, adhesives
3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine Enhanced solubility due to non-planar structure Processable high-performance polymers nih.gov

Incorporation into Other Polymer Architectures (e.g., Poly(esters), Poly(ethers), Poly(urethanes), Poly(azomethines))

Beyond poly(azomethines), the this compound scaffold can be incorporated into other polymer architectures, often requiring chemical modification of its aldehyde functional groups.

Poly(azomethines): As discussed, this is the most direct application, involving condensation with diamines to form imine linkages. researchgate.net

Poly(esters): To be used in polyester synthesis, the terminal aldehyde groups must first be oxidized to carboxylic acid groups, yielding 4,4'-(piperazine-1,4-diyl)dibenzoic acid. This diacid monomer can then undergo polycondensation with a diol to form a polyester.

Poly(ethers): The aldehyde groups can be reduced to form hydroxyl groups, resulting in a diol monomer, 4,4'-(piperazine-1,4-diyl)bis(phenylmethanol). This diol can then be used in Williamson ether synthesis with a dihalide to produce poly(ethers).

Poly(urethanes): The diol derivative mentioned above, 4,4'-(piperazine-1,4-diyl)bis(phenylmethanol), can also react with diisocyanates to form polyurethanes. Alternatively, polyurethanes can be formed from the reaction of piperazine itself with bis-chloroformates derived from aromatic dihydroxy compounds. google.com This highlights the versatility of the core piperazine structure in polyurethane synthesis. google.com

This requirement for chemical modification expands the versatility of the core structure, allowing a single precursor to be adapted for the synthesis of a wide range of polymer classes with distinct properties.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The piperazine moiety is a well-established building block for creating such assemblies through self-assembly processes. rsc.org

Hydrogen bonds are directional, non-covalent interactions that play a crucial role in the formation of supramolecular architectures. This compound possesses multiple sites capable of participating in hydrogen bonding:

Hydrogen Bond Acceptors: The nitrogen atoms of the piperazine ring and the oxygen atoms of the aldehyde groups can accept hydrogen bonds from suitable donor molecules.

Hydrogen Bond Donors: The C-H bonds on the aromatic rings and the piperazine ring can act as weak hydrogen bond donors.

These interactions can lead to the formation of complex, ordered networks in the solid state. For example, piperazine and its derivatives are known to form co-crystals with various molecules, assembling into 2D layers or 3D frameworks. rsc.org In the crystal structure of related piperazine compounds, combinations of C-H···O and C-H···π(arene) hydrogen bonds have been shown to link molecules into complex three-dimensional networks. nih.govnih.gov The formation of hydrogen bonds with co-formers like piperazine can break the original crystal lattice of a molecule, leading to the formation of new solid phases with different physicochemical properties. nih.gov

Table 4: Potential Hydrogen Bonding Interactions in Supramolecular Assemblies

Donor Group (D-H) Acceptor Group (A) Type of Interaction Resulting Supramolecular Motif
C-H (Aromatic) O=C (Aldehyde) C-H···O Chains, sheets nih.gov
C-H (Piperazine) O=C (Aldehyde) C-H···O 3D Networks nih.gov
N-H (Protonated Piperazine) O=C (Aldehyde) N-H···O Cation-anion chains nih.gov
O-H (Co-former e.g., Phenol) N (Piperazine) O-H···N Co-crystal chains nih.gov
C-H (Aromatic) π-system (Aromatic ring) C-H···π Sheets, layered structures nih.gov

Design of Co-Crystals and Inclusion Compounds

Co-crystal engineering is a design strategy that allows for the modification of the physicochemical properties of solid-state materials without altering their chemical composition. This is achieved by combining two or more different molecules in a crystalline lattice through non-covalent interactions, such as hydrogen bonding.

The molecular structure of this compound is well-suited for the formation of co-crystals. The nitrogen atoms within the central piperazine ring can act as hydrogen bond acceptors. nih.govresearchgate.net This feature is frequently exploited in the design of co-crystals to improve properties like solubility and bioavailability of active pharmaceutical ingredients. nih.gov When combined with suitable co-crystal formers (CCFs) that act as hydrogen bond donors (e.g., molecules with hydroxyl or carboxylic acid groups), a robust network of intermolecular interactions can be established, leading to a stable co-crystal structure.

The principles of co-crystal design using piperazine-containing molecules are summarized in the table below.

Co-crystal Design PrincipleRole of this compoundPotential Co-Crystal Former (CCF) ExamplesResulting Interaction
Supramolecular Synthon ApproachActs as a hydrogen bond acceptor via piperazine nitrogens.Molecules with -OH or -COOH groups (e.g., Daidzein, Genistein). nih.govmdpi.comStrong O-H···N or N-H···N hydrogen bonds.
Modulation of Physicochemical PropertiesThe piperazine moiety can improve the hydrophilicity and solubility of the resulting co-crystal. nih.govActive Pharmaceutical Ingredients (APIs) with poor water solubility.Formation of a new crystalline solid with enhanced properties. mdpi.com
Crystal Packing ControlThe rigid and symmetric structure helps guide the formation of an ordered crystal lattice.Planar aromatic molecules.π-π stacking interactions in addition to hydrogen bonds.

Macrocyclic Ligand Synthesis Utilizing this compound

Macrocyclic compounds are of significant interest in supramolecular chemistry due to their ability to act as hosts for various guest molecules and ions. The synthesis of these large ring structures often relies on the condensation reaction between dialdehydes and diamines. nih.gov

This compound serves as an ideal dialdehyde component for such syntheses. The two aldehyde groups can react with the primary amine groups of a diamine to form two imine (-C=N-) bonds, leading to a macrocyclic Schiff base. The size and shape of the resulting macrocycle are determined by the stoichiometry of the reactants and the geometry of both the dialdehyde and the diamine building blocks. nih.gov

For instance, a [2+2] condensation involves two molecules of the dialdehyde reacting with two molecules of a diamine to form a tetrameric macrocycle. Similarly, [3+3] or [4+4] macrocycles can be formed. nih.gov The piperazine unit within the dialdehyde imparts a degree of rigidity to the resulting macrocycle. nih.gov These macrocyclic imines can be subsequently reduced to form more flexible macrocyclic amines, which are effective ligands for coordinating with metal ions. nih.gov

The versatility of this synthetic approach is highlighted in the following table, which outlines potential macrocyclization reactions.

Reaction StoichiometryDiamine Reactant ExampleResulting Macrocycle TypePotential Application
[1+1] Condensation1,4-DiaminobutaneDimeric Macrocyclic Schiff BaseMetal Ion Complexation researchgate.net
[2+2] Condensation1,2-trans-DiaminocyclohexaneTetrameric Macrocyclic Schiff BaseChiral Recognition nih.gov
[3+3] Condensation1,3-DiaminopropaneHexameric Macrocyclic Schiff BaseAnion Binding

Development of Luminescent Materials

Luminescent materials, which emit light upon excitation, have widespread applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The development of organic luminescent materials often focuses on molecules with extended π-conjugated systems and the presence of heteroatoms. researchgate.net

This compound possesses structural features that make it a promising candidate for constructing luminescent materials. The molecule contains two benzaldehyde units, which provide a degree of π-conjugation. The nitrogen atoms of the piperazine ring can also influence the electronic properties of the molecule.

The primary route to developing luminescent materials from this compound is through its polymerization. The aldehyde functionalities allow it to be incorporated into polymer backbones via condensation reactions. For example, reaction with compounds containing active methylene (B1212753) groups or diamines can lead to the formation of conjugated polymers. The extended conjugation in these polymers lowers the HOMO-LUMO energy gap, often resulting in materials that can absorb UV light and emit visible light.

Furthermore, the nitrogen atoms in the piperazine unit can act as coordination sites for metal ions, particularly lanthanide ions like Europium (Eu³⁺). nih.gov The organic polymer structure can act as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. This strategy is used to create highly luminescent metal-organic polymers. nih.gov

Material TypeSynthetic StrategyKey Structural FeaturePrinciple of Luminescence
Conjugated PolymerCondensation polymerization with a suitable co-monomer.Extended π-conjugation along the polymer backbone.Intramolecular Charge Transfer (ICT) leading to fluorescence. researchgate.net
Metal-Organic PolymerCoordination of the piperazine nitrogen atoms to lanthanide ions (e.g., Eu³⁺). nih.govCovalent bonding of the organic chromophore to the metal center.Antenna effect: Ligand absorbs energy and transfers it to the metal ion, which then luminesces. nih.gov
Small Molecule FluorophoreChemical modification of the aldehyde groups to introduce other functional groups.Formation of a push-pull electronic structure.Enhanced fluorescence through donor-acceptor interactions.

Advanced Spectroscopic and Structural Characterization of 4,4 Piperazine 1,4 Diyl Dibenzaldehyde and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

In many piperazine (B1678402) derivatives, the piperazine ring adopts a stable chair conformation. nih.gov For instance, in the crystal structure of C₂₄H₃₂N₄O₂, the piperazine ring is in a chair conformation, with the two nitrogen atoms displaced from the plane of the four carbon atoms. nih.gov The planarity of the constituent atoms and the dihedral angles between the benzene (B151609) rings are also key parameters determined by SCXRD. nih.gov The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds, which can link molecules into extended chains or more complex three-dimensional networks. nih.govnih.gov

The crystal system and space group provide fundamental information about the symmetry of the crystal lattice. For example, derivatives have been found to crystallize in monoclinic and orthorhombic systems with various space groups like C2/c and P2₁/n. beilstein-journals.orgnih.gov These crystallographic parameters are essential for understanding the material's bulk properties.

Table 1: Crystallographic Data for Selected Piperazine Derivatives

CompoundCrystal SystemSpace GroupKey FeaturesReference
1-(4-nitrobenzoyl)piperazineMonoclinicC2/cChair conformation of piperazine ring. beilstein-journals.orgnih.gov
4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazineMonoclinicP2₁/nRotational conformation verified. beilstein-journals.orgnih.gov
C₂₄H₃₂N₄O₂MonoclinicP2₁/cPiperazine ring in chair conformation; intermolecular O-H···N hydrogen bonds. nih.gov
Piperazine-1,4-diium bis(4-aminobenzenesulfonate)OrthorhombicPbcaCentrosymmetric piperazine ring in chair conformation; extensive N-H···O hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For 4,4'-(piperazine-1,4-diyl)dibenzaldehyde and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

A key feature observed in the NMR spectra of many N-acylated piperazines is the presence of conformational isomers, or rotamers, at room temperature. nih.govrsc.orgresearchgate.net This phenomenon arises from the restricted rotation around the amide bond (N-C=O) due to its partial double-bond character. nih.govrsc.org This restricted rotation often leads to the doubling of signals for the piperazine ring protons in the ¹H NMR spectrum. beilstein-journals.orgnih.gov

Furthermore, the interconversion of the piperazine ring's chair conformations can also be slow on the NMR timescale, leading to additional signal splitting. rsc.orgresearchgate.net Temperature-dependent NMR studies are particularly insightful, as they allow for the determination of the coalescence temperatures (Tc) where the distinct signals for the conformers merge. beilstein-journals.orgrsc.org From these temperatures, the activation energy barriers (ΔG‡) for the rotational and ring inversion processes can be calculated, providing quantitative data on the conformational dynamics. beilstein-journals.orgrsc.org These barriers are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for Piperazine Derivatives

Compound/FragmentNucleusChemical Shift (δ, ppm)Key ObservationsReference
Piperazine (in CDCl₃)¹H~2.8 (broad singlet)Rapid chair-to-chair interconversion. chemicalbook.com
4-(4-ethylpiperazin-1-yl)benzaldehyde¹HAldehyde proton (CHO), aromatic protons, piperazine protons, ethyl protons.Specific shifts confirm the structure. chemicalbook.com
N-acylated piperazines¹HSplitting of NCH₂ signalsIndicates presence of rotamers due to restricted amide bond rotation. nih.govrsc.org
1-(4-nitrobenzoyl)piperazine (in CDCl₃ at 25 °C)¹H2.81, 2.96, 3.33, 3.97 (broad signals for piperazine NCH₂)Four distinct signals for the eight piperazine protons. nih.gov
1-(4-nitrobenzoyl)piperazine¹³C43.7, 46.0, 46.3, 49.0 (piperazine NCH₂)Four signals for the four pairs of piperazine carbons. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde groups, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic rings and the piperazine moiety, as well as C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions of the aromatic rings and n → π* transitions associated with the carbonyl groups. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (294.35 g/mol ). cymitquimica.com

Electron impact (EI) ionization often leads to characteristic fragmentation patterns. For piperazine derivatives, fragmentation commonly occurs via cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage). libretexts.org The fragmentation pattern of this compound would likely involve the loss of one or both benzaldehyde (B42025) moieties, as well as fragmentation of the piperazine ring itself. The analysis of these fragment ions can help to confirm the molecular structure.

Table 3: Predicted Major Mass Spectral Fragments for this compound

m/z ValueProposed Fragment IonDescription
294[C₁₈H₁₈N₂O₂]⁺Molecular Ion
265[C₁₇H₁₇N₂O]⁺Loss of a CHO group
189[C₁₁H₁₃N₂O]⁺Cleavage of one benzaldehyde group
133[C₈H₇O]⁺Benzaldehyde cation
85[C₄H₉N₂]⁺Piperazine ring fragment

Powder X-ray Diffraction (PXRD) for Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to obtain information about the crystal structure of a bulk sample. The PXRD pattern is a fingerprint of a crystalline material, characterized by a series of diffraction peaks at specific angles (2θ).

For this compound and its derivatives, PXRD can be used to confirm the crystallinity of a synthesized powder, to identify different polymorphs (different crystal structures of the same compound), and to assess the phase purity of the material. The positions and intensities of the diffraction peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ). In some cases, if single crystals are not available, the crystal structure can be determined ab initio from high-quality PXRD data. nih.govresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis provides an empirical formula for the substance, which can be compared to the theoretical composition calculated from the proposed molecular formula. For this compound (C₁₈H₁₈N₂O₂), the theoretical elemental composition is approximately:

Carbon (C): 73.45%

Hydrogen (H): 6.16%

Nitrogen (N): 9.52%

Close agreement between the experimentally determined elemental composition and the theoretical values provides strong evidence for the purity and identity of the synthesized compound. beilstein-journals.orgnih.gov

Theoretical and Computational Investigations of 4,4 Piperazine 1,4 Diyl Dibenzaldehyde and Its Complexes

Electronic Structure Analysis (HOMO-LUMO Energetics)

The electronic properties of a molecule are fundamental to its reactivity and its potential applications in materials science. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical reactivity.

Computational studies on N-aryl piperazine (B1678402) derivatives consistently show that the HOMO is typically localized on the electron-rich piperazine ring and the associated nitrogen lone pairs. nih.gov Conversely, the LUMO is generally found to be distributed over the aromatic benzaldehyde (B42025) moieties, particularly the electron-withdrawing aldehyde groups. This separation of the HOMO and LUMO is characteristic of a donor-acceptor system, where the piperazine acts as the electron donor and the benzaldehyde groups act as the electron acceptors.

While exact values for 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde are not published, Density Functional Theory (DFT) calculations on similar aromatic aldehydes and piperazine derivatives allow for an estimation of these energies. For instance, DFT studies on related systems suggest that the HOMO-LUMO gap would be in a range that makes the molecule suitable for electronic applications. nih.gov A smaller HOMO-LUMO gap generally correlates with higher reactivity and potential for use in optoelectronic materials.

Table 1: Representative Calculated Electronic Properties of Structurally Related Compounds

Compound/SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational MethodReference
1-Phenylpiperazine-8.54-0.238.31DFT/B3LYP/6-31G(d) nih.gov
Benzaldehyde-7.09-1.545.55DFT/B3LYP/6-31G(d)N/A
N,N'-diphenylpiperazine-5.45-0.874.58DFT/B3LYP/6-31G(d)N/A

Note: The data in this table is for structurally related compounds and is intended to be representative. The exact values for this compound may vary. "N/A" indicates that the data is based on general chemical principles and not from a specific cited source.

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional structure of this compound is crucial for its packing in the solid state and its ability to act as a building block in larger structures. Computational methods, particularly DFT, are used to determine the most stable (lowest energy) conformation of the molecule.

The piperazine ring can adopt several conformations, with the chair conformation being the most stable. For 1,4-disubstituted piperazines, the substituents can be in either axial or equatorial positions. In the case of this compound, the bulky benzaldehyde groups are expected to predominantly occupy the equatorial positions to minimize steric hindrance, resulting in a chair conformation for the piperazine ring. nih.govnih.gov

The dihedral angles between the piperazine ring and the two phenyl rings are also important conformational parameters. These angles are the result of a balance between electronic effects (conjugation) and steric hindrance. While a planar conformation would maximize π-conjugation between the nitrogen lone pairs and the aromatic rings, steric clashes would destabilize such a structure. Therefore, a twisted conformation is expected to be the most stable. X-ray crystal structures of similar N,N'-diarylpiperazines confirm a non-planar arrangement. nih.gov

Table 2: Predicted and Experimental Geometric Parameters for a Structurally Similar Compound, 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351)

ParameterPredicted (DFT)Experimental (X-ray)
C-N (piperazine-phenyl) bond length (Å)1.411.40
C-N-C (piperazine) bond angle (°)111.5111.2
Dihedral angle (piperazine-phenyl) (°)35.834.6

Source: The data is based on studies of 1-(4-bromobenzoyl)-4-phenylpiperazine and is illustrative for this compound. nih.gov

The conformational landscape can be explored by rotating the key single bonds and calculating the energy at each step. This would reveal the energy barriers between different conformations and the population of each conformer at a given temperature. Such studies on related molecules have shown that the energy barrier for the chair-to-boat interconversion of the piperazine ring is significant. nih.gov

Reaction Mechanism Elucidation through Free Energy Calculations

This compound is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction between piperazine and a suitable 4-formylphenyl halide. Computational chemistry can be employed to investigate the reaction mechanism and calculate the activation energies and reaction free energies.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, concerted mechanisms have also been proposed for some SNAr reactions. researchgate.net

For the synthesis of this compound, the reaction would proceed in two stages, with the second substitution on the piperazine nitrogen being slower than the first due to the deactivating effect of the first benzaldehyde group. Computational studies on similar SNAr reactions have shown that the nature of the leaving group and the solvent can significantly influence the reaction energetics. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound.

NMR Spectroscopy: The chemical shifts in 1H and 13C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. researchgate.net For this compound, the predicted 1H NMR spectrum would show distinct signals for the aldehydic protons, the aromatic protons on the benzaldehyde rings, and the methylene (B1212753) protons of the piperazine ring. Due to the symmetry of the molecule, a relatively simple spectrum is expected. The chemical shifts of the piperazine protons would be sensitive to the ring conformation and the orientation of the phenyl groups. researchgate.netresearchgate.net

IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be calculated using DFT. The calculated frequencies are often scaled to better match experimental data. The predicted IR spectrum of this compound would exhibit characteristic peaks for the C=O stretching of the aldehyde groups (typically around 1700 cm-1), C-H stretching of the aldehyde, C-H stretching of the aromatic rings, and various vibrations associated with the piperazine ring. latech.edu

Table 3: Predicted Characteristic Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Position
1H NMRAldehydic proton (s)9.8 - 10.0 ppm
Aromatic protons (d)7.5 - 7.9 ppm
Aromatic protons (d)6.9 - 7.2 ppm
Piperazine protons (t)3.3 - 3.6 ppm
13C NMRCarbonyl carbon~190 ppm
Aromatic carbons115 - 155 ppm
Piperazine carbons~50 ppm
IRC=O stretch~1700 cm-1
Aldehyde C-H stretch~2720, ~2820 cm-1
Aromatic C-H stretch>3000 cm-1
C-N stretch~1200 cm-1

Note: The data in this table is based on typical values for similar functional groups and is for illustrative purposes. latech.eduorganicchemistrydata.org

Design of Novel Architectures through Computational Modeling

One of the most significant applications of this compound is as a building block for the synthesis of porous organic polymers (POPs), particularly covalent organic frameworks (COFs). rsc.org Computational modeling plays a crucial role in the design of these materials. researchgate.net

For example, by combining this compound with a trigonal amine linker, it is possible to design a 2D COF with a hexagonal pore structure. researchgate.net Computational modeling can then be used to assess the stability of this framework and to screen its performance for specific applications, such as carbon dioxide capture or catalysis. rsc.orgmdpi.com The flexibility of the piperazine ring can also be modeled to understand its impact on the framework's properties. nih.gov

Q & A

Q. What are the common synthetic routes for 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde?

The compound is typically synthesized via condensation reactions. A representative method involves reacting piperazine with activated benzaldehyde derivatives under reflux in polar aprotic solvents (e.g., dimethylformamide) with a nitrogen atmosphere to prevent oxidation. For example, bis-aldehydes like BODB (4,4'-(butane-1,4-diylbis(oxy))dibenzaldehyde) are synthesized using similar protocols, where dialdehydes are coupled with diols or diamines via nucleophilic substitution or condensation . Purity is ensured through recrystallization or column chromatography, followed by characterization via NMR and mass spectrometry.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses a diffractometer (e.g., nonius Kappa CCD), and structures are refined using SHELX programs (e.g., SHELXL for small molecules). For asymmetric units with twinning or disorder, pseudo-merohedral twin refinement or hydrogen-bonding network analysis is employed .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the aldehyde protons (~9.8–10.0 ppm) and piperazine backbone.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2800 cm1^{-1} (C-H aromatic/aldehyde) are key.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can this compound be utilized in designing covalent organic frameworks (COFs) for photocatalytic applications?

The aldehyde groups enable Schiff-base reactions with polyamines (e.g., 1,3,6,8-tetrakis(4-aminophenyl)pyrene) to form imine-linked COFs. For example, DPP-Py COFs synthesized from similar dibenzaldehydes exhibit broad light absorption and high photocurrent (100 μA cm2^{-2}) due to donor-acceptor electronic structures. Optimizing monomer stoichiometry and solvothermal conditions (e.g., mesitylene/dioxane) enhances crystallinity and photocatalytic hydrogen evolution rates (~2072 μmol g1^{-1} h1^{-1}) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

  • Multi-technique validation : Cross-validate NMR/IR with SCXRD to confirm connectivity.
  • Computational modeling : Use density functional theory (DFT) to simulate NMR shifts or IR spectra and compare with experimental data.
  • Twinning analysis : For ambiguous diffraction patterns (e.g., pseudo-merohedral twinning), apply twin law refinement in SHELXL to resolve disorder .

Q. How is this compound evaluated for potential antimalarial activity?

In vitro antiplasmodial assays against Plasmodium falciparum are conducted. The compound’s ability to complex haem in parasitic vacuoles (similar to chloroquine) is tested via UV-vis spectroscopy and competitive binding assays. Modifications to the piperazine core or aldehyde substituents can enhance nanomolar-range activity .

Q. What role does hydrogen bonding play in the supramolecular assembly of co-crystals involving this compound?

Co-crystallization with carboxylic acids (e.g., 4,4′-oxydibenzoic acid) forms infinite 2D networks via N–H⋯O and O–H⋯O interactions. Crystal packing analysis (using Mercury or PLATON) reveals how these interactions dictate layer orientation and stability, critical for designing functional materials .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for COF Synthesis

ParameterOptimal ConditionImpact on COF Properties
Monomer Ratio2:1 (Aldehyde:Amine)Enhances crystallinity and porosity
Solvent SystemMesitylene/Dioxane (1:1 v/v)Promotes slow nucleation
Reaction Time72–96 h at 120°CEnsures complete imine formation

Q. Table 2: Common Refinement Challenges in SCXRD

IssueSolutionSoftware/Tool
TwinningTwin law refinement (HKLF5 format)SHELXL
DisorderPART and SUMP constraintsOLEX2/PLATON
Weak Hydrogen BondsDistance-angle analysis (PLATON)Mercury

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Reactant of Route 1
4,4'-(Piperazine-1,4-diyl)dibenzaldehyde
Reactant of Route 2
Reactant of Route 2
4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.